molecular formula C11H21N3O B14765185 (S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide

(S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide

Cat. No.: B14765185
M. Wt: 211.30 g/mol
InChI Key: LGKREHGSFXYZMA-VIFPVBQESA-N
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Description

(S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a cyclohexyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

    ®-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide: The enantiomer of the compound with different stereochemistry.

    N-cyclohexylpyrrolidine-1-carboxamide: Lacks the amino group, resulting in different chemical properties.

    3-Amino-N-cyclohexylpyrrolidine-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness: (S)-3-Amino-N-cyclohexylpyrrolidine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

(3S)-3-amino-N-cyclohexylpyrrolidine-1-carboxamide

InChI

InChI=1S/C11H21N3O/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10/h9-10H,1-8,12H2,(H,13,15)/t9-/m0/s1

InChI Key

LGKREHGSFXYZMA-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)N2CC[C@@H](C2)N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)N

Origin of Product

United States

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